Density Step-Up from Dual Halogenation
The target compound exhibits a predicted density of 1.753±0.06 g/cm³, substantially higher than 2-(4-chlorophenoxy)ethane-1-sulfonyl chloride (1.463±0.06 g/cm³) and 2-phenoxyethanesulfonyl chloride (1.359±0.06 g/cm³) . Each incremental halogen atom (Br at C4, Cl at C2) contributes additively to molecular mass and polarizability, producing a density gradient of approximately +0.29 g/cm³ relative to the monochloro congener and +0.39 g/cm³ relative to the unsubstituted phenoxy parent.
| Evidence Dimension | Predicted density (g/cm³ at 25 °C, ACD/Labs or analogous algorithm) |
|---|---|
| Target Compound Data | 1.753 ± 0.06 g/cm³ |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride: 1.463 ± 0.06 g/cm³; 2-Phenoxyethanesulfonyl chloride: 1.359 ± 0.06 g/cm³ |
| Quantified Difference | +0.290 g/cm³ vs. 4-chloro analog; +0.394 g/cm³ vs. unsubstituted analog |
| Conditions | Predicted values from ChemSrc database (ACD/Labs algorithm); experimental verification not reported at time of writing. |
Why This Matters
Higher density affects phase separation behavior in biphasic reaction workups, solvent selection for large-scale reactions, and shipping/storage classification, making this compound distinct from lighter analogs in process chemistry workflows.
